

Oral Vitamin CK3: A Comparative Guide to its In Vivo Anti-Metastatic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-metastatic efficacy of orally administered **Vitamin CK3**, a combination of Vitamin C (ascorbic acid) and Vitamin K3 (menadione), against alternative therapeutic agents. Supporting experimental data, detailed methodologies, and visual representations of the underlying mechanisms are presented to facilitate informed research and development decisions.

Comparative Efficacy of Anti-Metastatic Agents

The following tables summarize the quantitative data from preclinical in vivo studies, comparing the anti-metastatic effects of **Vitamin CK3** with standard chemotherapeutic agents in established mouse models of cancer metastasis.

Table 1: Efficacy in a Mouse Liver Tumor (T.L.T.) Metastasis Model

Treatmen t Group	Administr ation Route	Dosage	Incidence of Lung Metastasi s	Total Lung Metastas es	Incidence of Lymph Node Metastasi s	Referenc e
Control	Oral (in drinking water)	N/A	42%	19	27%	[1]
Vitamin CK3	Oral (in drinking water)	15g Vitamin C + 0.15g Vitamin K3 / 1000ml	24%	10	10%	[1]

Table 2: Efficacy in a Lewis Lung Carcinoma (LLC) Metastasis Model

Treatment Group	Administrat ion Route	Dosage	Inhibition of Lung Metastasis (%)	Primary Tumor Growth Inhibition (%)	Reference
Control	Intraperitonea I	Saline	0%	0%	[2]
Vitamin CK3 (Low Dose)	Intraperitonea I	100mg/kg Vitamin C + 1mg/kg Vitamin K3	Significant, dose- dependent	Significant, dose- dependent	[2]
Vitamin CK3 (High Dose)	Intraperitonea I	1000mg/kg Vitamin C + 10mg/kg Vitamin K3	Significant, dose- dependent	Significant, dose- dependent	[2]
Cisplatin	Intraperitonea I	6mg/kg	Significant, dose- dependent	Significant, dose- dependent	
Carboplatin + Paclitaxel	Intraperitonea I	63.3mg/kg Carboplatin + 13.3mg/kg Paclitaxel	Significant	Significant	-

Mechanism of Action: A Multi-pronged Attack on Metastasis

Vitamin CK3 exerts its anti-metastatic effects through a unique mechanism of action involving the induction of a specific type of cell death termed "autoschizis" and the modulation of key signaling pathways involved in cancer progression.

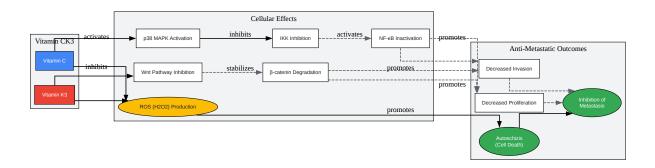
Autoschizis: A Distinct Form of Cancer Cell Death

Unlike apoptosis or necrosis, autoschizis is characterized by:

- Exaggerated membrane damage and blebbing.
- Progressive loss of cytoplasm through a series of self-excisions.
- A condensed nucleus that remains intact until the final stages of cell death.
- Caspase-3 independence.

This process is initiated by the generation of reactive oxygen species (ROS), particularly hydrogen peroxide (H2O2), through the redox cycling of Vitamins C and K3.

Modulation of Key Signaling Pathways


1. Inhibition of NF-kB Signaling:

Vitamin CK3 has been shown to inactivate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that promotes cancer cell survival, proliferation, and metastasis. By inhibiting NF-κB, Vitamin CK3 can suppress the expression of genes involved in these processes. The inhibitory effect of Vitamin C on NF-κB activation is mediated through the activation of p38 mitogen-activated protein kinase (MAPK), which in turn inhibits IκB kinase (IKK) activation, a key step in the NF-κB cascade.

2. Inhibition of Wnt/β-catenin Signaling:

Vitamin K3 (menadione) has been demonstrated to suppress the Wnt/ β -catenin signaling pathway. This pathway is frequently hyperactivated in various cancers and plays a critical role in promoting cell proliferation, migration, and invasion. Vitamin K3 can decrease the expression of β -catenin, the central effector of the Wnt pathway, and its downstream targets such as cyclin D1, c-Myc, and matrix metalloproteinases (MMPs).

Click to download full resolution via product page

Figure 1. Signaling pathways modulated by Vitamin CK3 leading to anti-metastatic effects.

Experimental Protocols

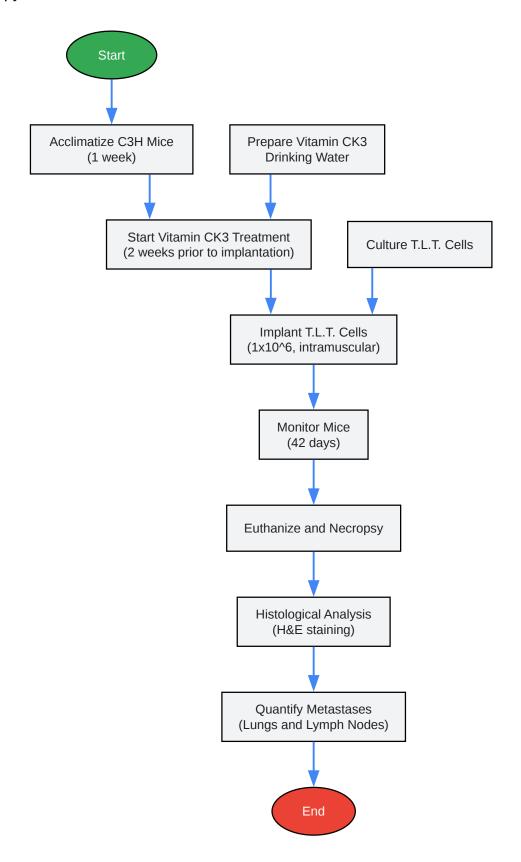
Detailed methodologies for the key in vivo experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Oral Administration of Vitamin CK3 in a Mouse Liver Tumor (T.L.T.) Model

1. Animal Model:

Species: C3H mice

Sex: Male

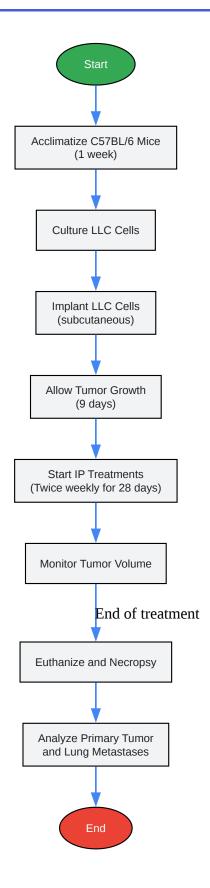

• Supplier: Reputable laboratory animal provider.

- Acclimatization: Acclimatize animals for at least one week prior to the experiment.
- 2. Tumor Cell Line:
- Cell Line: Mouse liver tumor (T.L.T.) cells.
- Culture Conditions: Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
- 3. Experimental Groups:
- Control Group: Mice receiving standard drinking water.
- Vitamin CK3 Group: Mice receiving drinking water supplemented with Vitamin CK3.
- 4. Drug Preparation and Administration:
- Prepare a solution of 15g of Vitamin C and 0.15g of Vitamin K3 dissolved in 1000ml of drinking water.
- Provide this solution as the sole source of drinking water to the treatment group, starting two
 weeks prior to tumor cell implantation and continuing throughout the experiment.
- 5. Tumor Implantation:
- Harvest and wash T.L.T. cells, and resuspend in sterile saline or PBS.
- Inject 1 x 10⁶ T.L.T. cells intramuscularly into the right thigh of each mouse.
- 6. Assessment of Metastasis:
- Euthanize mice 42 days after tumor transplantation.
- Perform a thorough necropsy, examining the lungs and local lymph nodes for macroscopic metastatic nodules.
- Fix the lungs and lymph nodes in 10% neutral buffered formalin.
- Embed tissues in paraffin, section, and stain with hematoxylin and eosin (H&E).

 Quantify the number and size of metastatic foci in the lungs and lymph nodes using light microscopy.

Click to download full resolution via product page

Figure 2. Experimental workflow for oral Vitamin CK3 anti-metastasis study.


Intraperitoneal Administration of Vitamin CK3 in a Lewis Lung Carcinoma (LLC) Model

- 1. Animal Model:
- Species: C57BL/6 mice
- · Sex: Male
- Supplier: Reputable laboratory animal provider.
- Acclimatization: Acclimatize animals for at least one week prior to the experiment.
- 2. Tumor Cell Line:
- Cell Line: Lewis Lung Carcinoma (LLC) cells.
- Culture Conditions: Maintain cells in appropriate culture medium.
- 3. Experimental Groups:
- Control Group: Mice receiving intraperitoneal injections of saline.
- Vitamin CK3 (Low Dose) Group: Mice receiving low-dose Vitamin CK3.
- Vitamin CK3 (High Dose) Group: Mice receiving high-dose Vitamin CK3.
- Cisplatin Group: Mice receiving cisplatin as a positive control.
- 4. Drug Preparation and Administration:
- Vitamin CK3: Prepare solutions of Vitamin C and Vitamin K3 in sterile saline for intraperitoneal injection at the desired concentrations (100mg/kg Vitamin C + 1mg/kg Vitamin K3 for low dose; 1000mg/kg Vitamin C + 10mg/kg Vitamin K3 for high dose).

- Cisplatin: Prepare a solution of cisplatin in sterile saline for intraperitoneal injection at a concentration of 6mg/kg.
- Administer treatments via intraperitoneal injection twice a week, starting 9 days after tumor cell implantation and continuing for 28 days.
- 5. Tumor Implantation:
- Harvest and prepare LLC cells as described previously.
- Inject LLC cells subcutaneously into the flank of each mouse.
- 6. Assessment of Primary Tumor Growth and Metastasis:
- Measure primary tumor volume regularly using calipers.
- At the end of the treatment period, euthanize the mice.
- Excise and weigh the primary tumors.
- Examine the lungs for metastatic nodules.
- Quantify lung metastases by counting the number of surface nodules and/or through histological analysis of H&E stained lung sections.

Click to download full resolution via product page

Figure 3. Experimental workflow for intraperitoneal Vitamin CK3 anti-metastasis study.

Conclusion

The available preclinical data suggests that oral **Vitamin CK3** is a promising anti-metastatic agent. Its unique mechanism of inducing autoschizis in cancer cells and its ability to modulate key signaling pathways like NF-κB and Wnt/β-catenin provide a strong rationale for its further investigation. The comparative data presented in this guide, alongside detailed experimental protocols, offer a valuable resource for researchers and drug development professionals exploring novel anti-cancer therapies. Further studies, including those directly comparing oral **Vitamin CK3** to a wider range of standard-of-care chemotherapeutics and investigating its efficacy in other cancer models, are warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. ichorlifesciences.com [ichorlifesciences.com]
- To cite this document: BenchChem. [Oral Vitamin CK3: A Comparative Guide to its In Vivo Anti-Metastatic Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560541#validating-the-in-vivo-anti-metastatic-effects-of-oral-vitamin-ck3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com